molecular formula C22H16Cl2N2O2 B4727802 5-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol

5-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol

Cat. No.: B4727802
M. Wt: 411.3 g/mol
InChI Key: IWRBKHTYWPFGCC-UHFFFAOYSA-N
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Description

5-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a phenyl group, an imidazole ring, and a methoxyphenol moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the dichlorophenyl and phenyl groups. The final step involves the attachment of the methoxyphenol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the phenolic group, potentially leading to the formation of quinones.

    Reduction: The compound can be reduced to alter the imidazole ring or the phenyl groups.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a critical role in determining the reaction pathway and product yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol
  • 5-[4-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol
  • 5-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-ethoxyphenol

Uniqueness

Compared to similar compounds, 5-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol is unique due to its specific substitution pattern and the presence of both dichlorophenyl and methoxyphenol groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-[5-(2,3-dichlorophenyl)-4-phenyl-1H-imidazol-2-yl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2O2/c1-28-18-11-10-14(12-17(18)27)22-25-20(13-6-3-2-4-7-13)21(26-22)15-8-5-9-16(23)19(15)24/h2-12,27H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRBKHTYWPFGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=C(N2)C3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol
Reactant of Route 2
5-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol
Reactant of Route 3
Reactant of Route 3
5-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol
Reactant of Route 4
5-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol
Reactant of Route 5
5-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol
Reactant of Route 6
5-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol

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